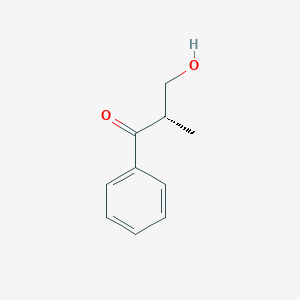
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- typically involves the reaction of acetophenone with formaldehyde and a base, followed by hydrolysis. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride are often used.
Major Products Formed
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is widely used in scientific research due to its role as a photoinitiator. It is employed in:
Chemistry: Used in the synthesis of polymers and resins.
Biology: Utilized in the development of biomaterials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Applied in coatings, adhesives, and inks.
Mechanism of Action
The compound acts as a photoinitiator by absorbing UV light and generating free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymers. The molecular targets include monomers and oligomers, and the pathways involve radical chain reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 2,2-Dimethoxy-2-phenylacetophenone
- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is unique due to its high efficiency and low yellowing properties as a photoinitiator. It offers excellent performance in UV-curable systems and is compatible with various substrates .
Properties
CAS No. |
784144-12-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 |
InChI Key |
YHHKOCQFUSUCCG-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CO)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(CO)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















